![molecular formula C7H7N3O B024873 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 104556-85-6](/img/structure/B24873.png)
3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Overview
Description
“3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is a chemical compound that has been studied for its potential applications in various fields . It is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of “3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one” involves a mixture of 1,2-allenic ketone and aminopyrazole in acetone . The mixture is stirred at room temperature until completion as indicated by thin-layer chromatography (TLC). The resulting mixture is then concentrated under vacuum, and the residue is purified by chromatography on silica gel to afford the title product .Molecular Structure Analysis
The molecular structure of “3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is complex and includes several functional groups . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
The chemical reactions involving “3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one” are complex and involve several steps . The reactions are typically monitored by thin-layer chromatography (TLC) and components are visualized by observation under UV light .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one” include its molecular weight, melting point, boiling point, density, and solubility in water .Mechanism of Action
While the exact mechanism of action of “3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is not fully understood, it has been studied as a potential inhibitor of CDK2, a key component of the BCR signaling pathway . This pathway regulates the survival, activation, proliferation, differentiation, and maturation of B cells .
Future Directions
properties
IUPAC Name |
3-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-9-10-6(11)2-3-8-7(5)10/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHSWURIPKSTCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNN2C1=NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609131 | |
Record name | 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
CAS RN |
104556-85-6 | |
Record name | 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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